molecular formula C10H16N2O2 B1676906 N-Acetylloline CAS No. 4914-36-7

N-Acetylloline

Cat. No.: B1676906
CAS No.: 4914-36-7
M. Wt: 196.25 g/mol
InChI Key: YIZSKLHCDNIMHK-QCLAVDOMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylloline typically involves the acetylation of loline. The process begins with the extraction of loline from endophyte-infected grasses. The extracted loline is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial method also includes purification steps such as recrystallization to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Acetylloline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetylloline has several scientific research applications, including:

    Chemistry: It is used as a model compound in studying alkaloid chemistry and reaction mechanisms.

    Biology: this compound is studied for its role in plant defense mechanisms and its interactions with insect herbivores.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuropharmacology.

    Industry: this compound is used in the development of insect-resistant crop varieties.

Mechanism of Action

The mechanism of action of N-Acetylloline involves its interaction with specific molecular targets in insects. It is believed to interfere with neurotransmission in insect nervous systems, leading to paralysis and death of the herbivores. The exact molecular pathways and targets are still under investigation, but it is known to affect ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

    Loline: The parent compound from which N-Acetylloline is derived.

    N-Acetylnorloline: Another acetylated derivative of loline.

    N-Formylloline: A formylated derivative of loline.

Comparison: this compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Compared to loline, this compound has enhanced stability and different reactivity. N-Acetylnorloline and N-Formylloline, while similar, have different functional groups that result in varied biological activities and applications .

Properties

IUPAC Name

N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h7-10H,3-5H2,1-2H3/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSKLHCDNIMHK-QCLAVDOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1C2CN3C1C(O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4914-36-7
Record name N-Acetylloline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4914-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylloline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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